1,8-Dichloroanthraquinone
Description
Contextualization within the Anthraquinone (B42736) Family and Chlorinated Organic Chemistry
1,8-Dichloroanthraquinone belongs to the anthraquinone family, which are derivatives of anthracene (B1667546). pmarketresearch.com The core structure of anthraquinone is a tricyclic aromatic ketone. The presence of two chlorine atoms at the 1 and 8 positions on the anthraquinone framework defines this compound and significantly influences its chemical reactivity and properties. lookchem.comsolubilityofthings.com
Within the broader field of chlorinated organic chemistry, this compound is a notable compound. The carbon-chlorine bonds introduce specific reactivity, making it a versatile building block in organic synthesis. solubilityofthings.com Like many chlorinated organic compounds, its environmental persistence and potential toxicity are areas of study. solubilityofthings.com
Significance as a Pivotal Intermediate in Specialty Chemical Synthesis
The primary role of this compound in the chemical industry is as a crucial intermediate. mpbio.comchemicalbook.com It serves as a foundational molecule for the production of a wide array of other complex chemicals.
Key Applications as an Intermediate:
Dye and Pigment Manufacturing: This sector is the largest consumer of this compound, accounting for over 60% of its global production. pmarketresearch.com It is a key starting material for synthesizing various dyestuffs, including vat dyes and disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765) and nylon. pmarketresearch.comatul.co.in
Agricultural Chemicals: Approximately 20% of the demand for this compound comes from the agricultural sector. pmarketresearch.com Its derivatives are used to create photoactive compounds for pesticides and herbicides. pmarketresearch.com
Pharmaceuticals: The compound is an intermediate in the synthesis of certain pharmaceuticals, including some with antitumor properties. lookchem.comfishersci.ca Research has explored its derivatives as potential building blocks for anticancer agents. pmarketresearch.com
Advanced Materials: Emerging applications for this compound derivatives are found in the field of materials science. solubilityofthings.com Its electrochemical stability makes it a valuable precursor for synthesizing organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). solubilityofthings.compmarketresearch.com
Overview of Current Research Trajectories Involving this compound
Current research on this compound is multifaceted, exploring its potential in various advanced applications.
Antitumor Agents: Researchers are actively investigating derivatives of this compound for their potential as antitumor drugs. lookchem.comchemicalbook.comfishersci.ca Studies have shown that certain anthraquinone-based small molecules are being targeted for solid tumors in preclinical studies. pmarketresearch.com
Luminescent Materials: New chromophoric ligands have been synthesized from this compound. rsc.org These ligands can form complexes with lanthanide ions, creating materials that exhibit near-infrared luminescence, which could have applications in various optical technologies. rsc.org
Photochemistry: Research has been conducted on the formation of excited singlet charge-transfer complexes when this compound is combined with other molecules and exposed to light. oup.com This area of study is relevant to the development of photoactive materials.
Organic Synthesis: The compound continues to be a subject of interest in organic synthesis. For example, it has been used as a starting material in Diels-Alder reactions to create complex chlorinated ethanoanthracenes. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₆Cl₂O₂ lookchem.com |
| Molecular Weight | 277.10 g/mol sigmaaldrich.com |
| Appearance | Yellow crystalline solid solubilityofthings.com |
| Melting Point | 201.5-203 °C lookchem.com |
| Solubility | Slightly soluble in water chemicalbook.comchembk.com |
| CAS Number | 82-43-9 mpbio.com |
Interactive Data Table: Solubility of this compound
| Solvent | Solubility |
|---|---|
| Water | Sparingly soluble solubilityofthings.com |
| Dichloromethane | Higher solubility solubilityofthings.com |
| Chloroform | Higher solubility solubilityofthings.com |
| Ethanol | Higher solubility solubilityofthings.com |
Structure
2D Structure
Properties
IUPAC Name |
1,8-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H6Cl2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H | |
| Source | PubChem | |
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InChI Key |
VBQNYYXVDQUKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058873 | |
| Record name | 1,8-Dichloroanthraquinone | |
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Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
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Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 1,8-Dichloroanthraquinone | |
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CAS No. |
82-43-9 | |
| Record name | 1,8-Dichloroanthraquinone | |
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| Record name | 9,10-Anthracenedione, 1,8-dichloro- | |
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| Record name | 1,8-Dichloroanthraquinone | |
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| Record name | 9,10-Anthracenedione, 1,8-dichloro- | |
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| Record name | 1,8-Dichloroanthraquinone | |
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| Record name | 1,8-dichloroanthraquinone | |
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| Record name | 1,8-Dichloroanthraquinone | |
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Synthetic Methodologies for 1,8 Dichloroanthraquinone and Its Derivatives
Established Reaction Pathways for 1,8-Dichloroanthraquinone Synthesis
Traditional methods for synthesizing this compound have been well-documented in chemical literature and industrial practice. These pathways often rely on readily available anthraquinone (B42736) derivatives.
A foundational method for producing this compound involves the conversion of anthraquinone-1,8-disulphonic acid. prepchem.com This process is a key step in creating intermediates for dyestuffs. prepchem.com The synthesis begins with the disulfonation of anthraquinone in oleum, typically using a mercury catalyst to direct the sulfonic acid groups to the 1 and 8 positions. softbeam.net The resulting anthraquinone-1,8-disulphonic acid is then isolated, often as its potassium salt. softbeam.net
The conversion to the dichloro-derivative is achieved by treating the anthraquinone-1,8-disulphonic acid with sodium chlorate (B79027) in a hot hydrochloric acid solution. prepchem.comkfupm.edu.sa In this reaction, the sulphonic acid groups are replaced by chlorine atoms. kfupm.edu.sa This method has been a technically established procedure for preparing the compound in a pure form for subsequent reactions, such as the synthesis of 1,8-diphenoxy-anthraquinone. prepchem.com
This compound can be prepared from mother liquors that contain mixtures of monochloroanthraquinone and dichloroanthraquinone isomers. chemicalbook.comgoogle.com These liquors are often byproducts from the industrial synthesis and separation of other anthraquinone derivatives. google.com
One specific procedure involves combining the mother liquors from different batches in an enamel kettle and heating them to 100°C. chemicalbook.com A 10% aqueous solution of sodium chlorate is then added at a steady rate over several hours while the mixture is stirred. chemicalbook.com The reaction is allowed to continue for a couple more hours at the same temperature before being filtered at 80°C. chemicalbook.com The resulting filter cake is washed with hot water until neutral and then dried to yield this compound. chemicalbook.com This process is particularly useful for working up mother liquors from the industrial α-disulphonation of anthraquinone after the main 1,5- and 1,8-disulphonic acids have been isolated. google.com
An alternative to sulfonation-based routes is the direct chlorination of nitroanthraquinone precursors. A patented method describes the synthesis of chloroanthraquinones, including this compound, from their corresponding nitro-derivatives, such as 1,8-dinitroanthraquinone. google.comgoogle.com This process avoids the use of heavy metal catalysts like mercury, which were common in older sulfonation methods. google.com
The synthesis involves two main stages. First, a chlorination reagent, tetrachlorophenylphosphine, is prepared on-site by passing chlorine gas through a mixture of dichlorophenylphosphine (B166023) and phenylphosphonic dichloride at a temperature below 30°C. google.comgoogle.com Following the preparation of the reagent, the raw material, 1,8-dinitroanthraquinone, is added. google.com The mixture is then heated to a temperature of 160–180°C and held there for 4 to 6 hours to complete the reaction. google.comgoogle.com After cooling, the product is worked up through dilution, neutralization, extraction, and crystallization to isolate the final this compound product. google.com
Table 1: Overview of Established Synthesis Pathways for this compound
| Method | Precursor | Key Reagents | General Conditions | Reference(s) |
|---|---|---|---|---|
| From Disulphonic Acid | Anthraquinone-1,8-disulphonic Acid | Sodium chlorate, Hydrochloric acid | Heating in aqueous solution | prepchem.comkfupm.edu.sa |
| From Chloro- Precursors | Mixture of Chloroanthraquinones | Sodium chlorate | Heating at 100°C in aqueous solution | chemicalbook.comgoogle.com |
| From Nitro- Precursors | 1,8-Dinitroanthraquinone | Tetrachlorophenylphosphine, Chlorine | Heating at 160-180°C | google.comgoogle.com |
Advanced and Sustainable Synthesis Approaches for High-Purity this compound
Recent developments in chemical synthesis have focused on creating greener, more efficient processes for producing this compound, driven by stricter environmental regulations and economic incentives.
A significant advancement in the sustainable synthesis of this compound is the development of solvent-free methods. A patent from Bayer discloses a process that utilizes supercritical CO₂, which reportedly reduces organic solvent waste by 87% compared to traditional methods. pmarketresearch.com This technological innovation is a direct response to increasing eco-standards and the need to minimize the environmental footprint of chemical manufacturing. pmarketresearch.com Products from such certified green processes can command price premiums in environmentally conscious markets. pmarketresearch.com
Another approach that contributes to reduced environmental impact is the move away from heavy metal catalysts. The method of synthesizing chloroanthraquinones from nitroanthraquinone precursors using tetrachlorophenylphosphine was developed specifically to avoid the use of mercury, which poses significant challenges for waste treatment and product purity. google.comgoogle.com This mercury-free route is beneficial for both improving the quality of the product and protecting the environment. google.com
The efficiency and yield of this compound synthesis are critically dependent on the quality of the starting materials. For instance, in the chlorination of nitroanthraquinone precursors, the purity of the intermediate is crucial. pmarketresearch.com A 2021 study found that significant percentages of commercially available 1-nitroanthraquinone (B1630840) batches contained high impurity levels, rendering them unsuitable for producing high-purity this compound. pmarketresearch.com This variability necessitates rigorous quality checks and has led some manufacturers to invest in proprietary synthesis technology for precursors to ensure a reliable and efficient production chain. pmarketresearch.com
Table 2: Advanced and Sustainable Synthesis Approaches
| Approach | Key Feature | Advantage | Source |
|---|---|---|---|
| Supercritical Fluid Synthesis | Use of supercritical CO₂ as a solvent | Reduces organic solvent waste by 87%; Eco-friendly | pmarketresearch.com |
| Mercury-Free Chlorination | Chlorination of nitro-precursors without heavy metals | Avoids toxic mercury waste; Improves product quality | google.comgoogle.com |
| Backward Integration | In-house, high-purity precursor synthesis | Ensures consistent raw material quality; Avoids unreliable suppliers | pmarketresearch.com |
Synthetic Routes to Structurally Related Anthracene (B1667546) Analogues from this compound
This compound serves as a versatile starting material for the synthesis of a variety of structurally related anthracene analogues. Its quinone structure protects the reactive 9 and 10 positions of the anthracene core, allowing for derivatization at other sites after selective reduction. This enables the formation of dihydroanthracenones, fully aromatic anthracenes, and more complex functionalized scaffolds.
Reduction Pathways to Dihydroanthracenones and Anthracenes
The conversion of this compound into either dihydroanthracenone or fully aromatic anthracene derivatives is a critical first step for further functionalization. The choice of reducing agent and reaction conditions dictates the final product.
One common pathway involves the reduction to 1,8-dichloro-9(10H)-anthracenone (also known as 1,8-dichloroanthrone). This transformation can be achieved using stannous chloride (SnCl₂) in a mixture of boiling hydrochloric acid and acetic acid. google.com This method selectively reduces one of the carbonyl groups, yielding the corresponding anthrone (B1665570). google.com These anthrones are valuable intermediates for subsequent reactions. beilstein-journals.org
Alternatively, a more complete reduction to the fully aromatic 1,8-dichloroanthracene (B3240527) is frequently employed. A well-established method utilizes zinc powder in aqueous ammonia, followed by treatment with hydrochloric acid. beilstein-journals.orgmdpi.combeilstein-journals.orgnih.gov This two-step reduction process effectively removes both carbonyl groups of the quinone system to yield the corresponding anthracene, which can then be used in further reactions such as cross-coupling or cycloadditions. beilstein-journals.orgmdpi.comnih.gov
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| This compound | SnCl₂, HCl, Acetic Acid (boiling) | 1,8-Dichloro-9(10H)-anthracenone | google.com |
| This compound | 1. Zinc powder, 28% aq. NH₃ 2. 12 M HCl | 1,8-Dichloroanthracene | beilstein-journals.orgmdpi.combeilstein-journals.orgnih.gov |
Derivatization to Phenylethynyl-Substituted Anthracenes
This compound is a precursor for synthesizing phenylethynyl-substituted anthracenes, which are of interest for their electronic and photophysical properties. The synthesis is not direct and typically involves the initial reduction of the anthraquinone followed by cross-coupling reactions.
A common strategy begins with the reduction of this compound to 1,8-dichloroanthracene. beilstein-journals.orgnih.gov While direct Sonogashira coupling of the chloro-substituted anthracene is challenging, it can be converted to a more reactive intermediate. For instance, this compound can be converted to 1,8-diiodoanthracene (B1337777) in a three-step process, which then readily undergoes Sonogashira or Kumada cross-coupling reactions to introduce phenylethynyl groups. thieme-connect.comresearchgate.netresearchgate.net
Another approach involves the Suzuki-Miyaura coupling reaction. Agarwal and colleagues demonstrated a two-step synthesis of 1,8-diarylanthracenes from this compound. beilstein-journals.orgbeilstein-journals.orgnih.gov First, the anthraquinone is reduced to 1,8-dichloroanthracene. Subsequently, a modified Suzuki-Miyaura coupling using a palladium-PEPPSI-iPr catalyst facilitates the reaction of the chloro-substituted anthracene with arylboronic acids, yielding 1,8-diarylanthracenes in good yields (52-77%). beilstein-journals.org While this example produces diaryl derivatives, the methodology can be adapted for the synthesis of phenylethynyl-substituted analogues by using appropriate alkynyl coupling partners. researchgate.net
| Precursor from this compound | Reaction Type | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| 1,8-Dichloroanthracene | Suzuki-Miyaura Coupling | Pd-PEPPSI-iPr, Arylboronic acids | 1,8-Diarylanthracenes | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| 1,8-Diiodoanthracene | Sonogashira/Kumada Coupling | Palladium or Nickel catalyst, Ethynyl reagents | Phenylethynyl-substituted anthracenes | thieme-connect.comresearchgate.netresearchgate.net |
Formation of Functionalized Anthracene-Based Scaffolds via Diels-Alder Cycloaddition Reactions
The anthracene core, particularly its central ring, is an excellent diene for Diels-Alder [4+2] cycloaddition reactions. mdpi.com By first converting this compound into its corresponding anthracene or anthrone derivatives, this reactivity can be harnessed to build complex, functionalized polycyclic scaffolds.
One synthetic route involves the reduction of this compound to 1,8-dichloroanthracene. This intermediate can then react as a diene with a suitable dienophile. For example, the reaction of 1,8-dichloroanthracene with 2-chloroacrylonitrile (B132963) in refluxing xylene yields a mixture of 4,5,12- and 1,8,12-trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitriles. mdpi.com
In a related strategy, this compound is first reduced to 1,8-dichloroanthrone. researchgate.netresearchgate.net The anthrone can be further modified, for instance, by allylation to form 10-allyl-1,8-dichloroanthracene. This substituted anthracene then serves as the diene in Diels-Alder reactions. Its reaction with dienophiles such as 2-chloroacrylonitrile, 1-cyanovinyl acetate, or phenyl vinyl sulfone produces functionalized ethanoanthracene adducts. researchgate.netresearchgate.net These cycloaddition reactions are valuable for creating structurally rigid and complex molecular frameworks. mdpi.com
| Diene (from this compound) | Dienophile | Product | Reference |
|---|---|---|---|
| 1,8-Dichloroanthracene | 2-Chloroacrylonitrile | 4,5,12- and 1,8,12-Trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitrile | mdpi.com |
| 10-Allyl-1,8-dichloroanthracene | 2-Chloroacrylonitrile | Substituted ethanoanthracene adduct | researchgate.netresearchgate.net |
| 10-Allyl-1,8-dichloroanthracene | 1-Cyanovinyl acetate | Substituted ethanoanthracene adduct | researchgate.netresearchgate.net |
| 10-Allyl-1,8-dichloroanthracene | Phenyl vinyl sulfone | Substituted ethanoanthracene adduct | researchgate.netresearchgate.net |
| 1,8-Dichloroanthrone | N-substituted maleimides | Cycloadducts | beilstein-journals.org |
Chemical Reactivity and Transformation Pathways of 1,8 Dichloroanthraquinone
Nucleophilic Substitution Reactions Involving Chlorine Atoms
The chlorine atoms at the 1 and 8 positions of the anthraquinone (B42736) core are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the intermediate Meisenheimer complex formed during the reaction. wikipedia.org This allows for the displacement of the chloride ions by various nucleophiles, leading to a diverse array of substituted anthraquinone derivatives.
The synthesis of ether derivatives from 1,8-dichloroanthraquinone proceeds through nucleophilic substitution with phenoxides. A known pathway involves reacting this compound with sodium phenolate (B1203915) to produce 1,8-diphenoxyanthraquinone. prepchem.comgoogle.com This reaction is a key step in the synthesis of other important compounds, such as 4,5-dinitro-1,8-dihydroxyanthraquinone, where the diphenoxy derivative is an intermediate. prepchem.comgoogle.com The substitution can also be carried out with other nucleophiles, such as hydroxybenzoic acids, to yield the corresponding phenoxy-anthraquinone derivatives, in some cases even without the need for a catalyst. colab.ws
| Reactant | Nucleophile | Product | Significance | Reference |
|---|---|---|---|---|
| This compound | Sodium phenolate | 1,8-Diphenoxyanthraquinone | Intermediate for dyestuff synthesis | prepchem.comgoogle.com |
| This compound | 3-Hydroxybenzoic acid | 1,8-Bis(3-carboxyphenoxy)anthraquinone | Formation of phenoxy-anthraquinone derivatives | colab.ws |
| This compound | 4-Hydroxybenzoic acid | 1,8-Bis(4-carboxyphenoxy)anthraquinone | Formation of phenoxy-anthraquinone derivatives | colab.ws |
The chlorine atoms of this compound can be substituted by amino groups to form 1,8-diaminoanthraquinone (B86578) derivatives, which are valuable as ligands and in the synthesis of biologically active molecules. nih.govresearchgate.net These amination reactions can be performed using various methods, including palladium-catalyzed cross-coupling (Buchwald-Hartwig reaction) and copper-catalyzed reactions. colab.wsbeilstein-journals.org
For instance, the Pd-catalyzed amination of this compound with both aromatic and aliphatic amines has been shown to produce 1,8-diaminoanthraquinones. colab.ws The choice of ligand, such as BINAP, is crucial for the success of these reactions. colab.ws In some cases, weaker bases like cesium carbonate are required, particularly for the amination of this compound itself. researchgate.net Copper-catalyzed methods have also been employed, although palladium catalysis was found to be more suitable for the cross-coupling of aminocholanes with dichloroanthraquinones. beilstein-journals.orgd-nb.info A 2023 study demonstrated the reaction of this compound with ethanolamine (B43304) in dry toluene (B28343) at 120°C, using triethylamine (B128534) as a base and catalyst, to yield the corresponding diamino derivative.
| Amine/Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aromatic and Aliphatic Amines | Pd(dba)2 / BINAP | 1,8-Diaminoanthraquinones | colab.ws |
| Linear Diamines and Polyamines | Pd-catalysis, Cs2CO3 (base) | Tetraazamacrocycles | researchgate.net |
| Aminocholanes | Pd-catalysis | Bis(cholanylamino)anthraquinones | beilstein-journals.orgd-nb.info |
| Ethanolamine | Triethylamine, Toluene, 120°C | 1,8-Bis(2-hydroxyethylamino)anthraquinone |
Carbonyl Group Reactivity and Reduction Processes
The carbonyl groups of the anthraquinone system are key sites for reduction reactions, which can lead to the formation of anthracenone (B14071504) and fully aromatic anthracene (B1667546) derivatives. These transformations fundamentally alter the electronic and structural properties of the molecule.
Reduction of this compound can yield 1,8-dichloro-9(10H)-anthracenone or 1,8-dichloroanthracene (B3240527), depending on the reducing agent and reaction conditions. For example, reduction with tin(II) chloride (SnCl₂) in boiling hydrochloric acid and acetic acid leads to the formation of 1,8-dichloro-9(10H)-anthracenone. google.com This anthracenone can then serve as a precursor for the synthesis of various 9-substituted 1,8-dichloroanthracene compounds. google.com
A more complete reduction to 1,8-dichloroanthracene can be achieved using stronger reducing systems. beilstein-journals.orgbeilstein-journals.org A common method involves the use of zinc powder in the presence of ammonia, followed by treatment with hydrochloric acid. beilstein-journals.orgbeilstein-journals.orgmdpi.com This two-step process first reduces the quinone to the corresponding hydroquinone, which then undergoes dehydration to form the anthracene. The resulting 1,8-dichloroanthracene is a valuable intermediate for further functionalization, such as in Suzuki-Miyaura coupling reactions to create 1,8-diarylanthracenes. beilstein-journals.orgbeilstein-journals.orgnih.gov Other studies have explored sodium dithionite (B78146) (Na₂S₂O₄) for the reduction to the anthrone (B1665570) intermediate. unamur.be
| Reducing Agent/System | Product | Further Application of Product | Reference |
|---|---|---|---|
| SnCl₂, HCl, Acetic Acid | 1,8-Dichloro-9(10H)-anthracenone | Synthesis of 9-substituted 1,8-dichloroanthracenes | google.com |
| Zn, NH₃, HCl | 1,8-Dichloroanthracene | Suzuki-Miyaura coupling for 1,8-diarylanthracenes | beilstein-journals.orgbeilstein-journals.org |
| Na₂S₂O₄ | 1,8-Dichloro-9(10H)-anthracenone (anthrone) | Synthesis of trisubstituted anthracenes | unamur.be |
Halogen Exchange and Other Functional Group Transformations
Beyond nucleophilic substitution of chlorine, this compound can undergo other transformations, including the exchange of its halogen atoms for other halogens, which opens up different reactivity patterns for subsequent synthetic steps.
| Starting Material | Reagents/Process | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| This compound | Three-step synthesis | Not specified | 1,8-Diiodoanthracene (B1337777) | researchgate.net |
| This compound | Copper-mediated Finkelstein reaction | 1,8-Diiodoanthraquinone | 1,8-Diiodoanthracene (after NaBH₄ reduction) | csic.es |
Reactivity for Polymer and Material Precursor Development
The bifunctional nature of this compound, conferred by its two reactive chlorine atoms, establishes it as a valuable monomer and precursor in the synthesis of advanced polymers and materials. The chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the incorporation of the rigid and electrochemically active anthraquinone core into various polymer backbones. This reactivity is harnessed to develop high-performance materials with desirable thermal, electronic, and mechanical properties.
Polycondensation Reactions:
One of the primary pathways for polymer synthesis using this compound is polycondensation. In this process, the dichloro-compound reacts with a co-monomer to form a polymer chain with the repeated elimination of a small molecule, such as sodium chloride.
A notable example is the synthesis of poly(1,8-anthraquinone sulfide) (1,8-PAQS). This polymer is prepared through a polycondensation reaction between this compound and anhydrous sodium sulfide (B99878) (Na₂S) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. rsc.orgresearchgate.net The resulting 1,8-PAQS is an electroactive material investigated for its potential use in organic batteries. researchgate.net
| Reaction | Co-monomer | Solvent | Temperature | Yield | Reference |
| Polycondensation | Sodium Sulfide (Na₂S) | N-methyl-2-pyrrolidone (NMP) | 200 °C | 70% | rsc.orgresearchgate.net |
Synthesis of Precursors for Polyamides and Polyimides:
This compound serves as a foundational molecule for creating more complex monomers suitable for producing high-performance polymers like polyamides and polyimides. researchgate.net The process involves an initial nucleophilic substitution reaction to replace the chlorine atoms with functional groups capable of further polymerization.
For instance, novel diacid monomers can be prepared by reacting this compound with 4-hydroxybenzoic acid or 3-hydroxybenzoic acid in the presence of a base. researchgate.net These newly formed diacids, containing the stable anthraquinone moiety, can then undergo polycondensation with various aromatic diamines to synthesize a range of poly(amide-imide)s (PAIs). researchgate.net These polymers are known for their thermal stability and good solubility in aprotic solvents. researchgate.netspecialchem.com
| Aromatic Diamine Co-monomers for Poly(amide-imide) Synthesis |
| Oxydianiline |
| para-Phenylene diamine |
| 2,6-Diamino pyridine |
| 1,5-Diamino naphthalene |
| Diaminodiphenyl methane |
| Data sourced from a study on the synthesis of poly(amide-imide)s from novel diacids derived from this compound. researchgate.net |
Formation of Coordination Polymers:
The reactivity of this compound also extends to the synthesis of ligands for coordination polymers. By reacting it with nucleophiles containing additional donor atoms, new multidentate ligands can be formed. These ligands can then coordinate with metal ions to create extended polymeric networks.
An example is the reaction of this compound with 2-(methylthio)ethanol (B31312) in a basic medium to produce 1,8-bis(2-methylthioethoxy)anthraquinone. researchgate.net This new ligand, featuring ether and thioether donor sites in flexible side chains, subsequently reacts with silver(I) salts to form a coordination polymer. researchgate.net The structure and properties of such polymers are dictated by the coordination geometry of the metal ion and the flexibility of the ligand.
Palladium-Catalyzed Amination for Macrocycle and Precursor Synthesis:
Palladium-catalyzed coupling reactions provide an efficient method for the C-N bond formation, enabling the synthesis of various amino-substituted anthraquinone derivatives. researchgate.net This methodology has been successfully applied to this compound, reacting it with a wide array of aliphatic and aromatic primary and secondary amines. researchgate.net
The use of polyamines in these reactions leads to the formation of new nitrogen- and oxygen-containing macrocycles that incorporate the anthraquinone unit. researchgate.net These macrocycles are complex structures that can be considered precursors for more intricate materials or serve as host molecules in supramolecular chemistry.
Role in Donor-Acceptor Conjugated Polymers:
The electron-deficient nature of the anthraquinone core makes it an excellent electron acceptor. nih.govzhongkefu.com.cn This characteristic is exploited in the design of donor-acceptor (D-A) conjugated polymers, which are materials of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. nih.govpmarketresearch.com By polymerizing this compound or its derivatives with electron-donating co-monomers, polymers with tailored electronic properties, such as a reduced HOMO-LUMO gap and enhanced visible-light absorption, can be achieved. zhongkefu.com.cn
Applications of 1,8 Dichloroanthraquinone in Advanced Materials Science
Organic Electronics and Optoelectronic Materials
Emerging applications for 1,8-dichloroanthraquinone are prominent in the field of electronic materials. pmarketresearch.com Its inherent properties are leveraged to create components for sophisticated electronic and optoelectronic devices. solubilityofthings.com
Precursor Synthesis for Organic Semiconductors
This compound serves as a valuable precursor in the synthesis of various organic semiconductors. solubilityofthings.com The compound's electrochemical stability makes it a suitable foundation for building larger, more complex molecules designed for charge transport. pmarketresearch.com The synthesis process often involves modifying the anthraquinone (B42736) core through reactions at the chloro-positions to create materials with tailored electronic properties.
Integration into Organic Light-Emitting Diodes (OLEDs)
The compound is explored and utilized in the development of organic light-emitting diodes (OLEDs). solubilityofthings.com Derivatives of this compound are integral to production methods for flexible OLED screens, a sector witnessing significant global market expansion. pmarketresearch.com For instance, specialized, high-purity batches of this compound are sought after by technology firms for manufacturing precursors used in advanced flexible displays. pmarketresearch.com
Development of Electron Transport Layers and Hole-Transport Materials
The electrochemical characteristics of this compound make it highly suitable for synthesizing materials for electron transport layers (ETLs) in OLED displays. pmarketresearch.com Furthermore, its derivatives have been identified as effective hole-transport materials (HTMs) for use in next-generation photovoltaic technologies like perovskite solar cells. pmarketresearch.com Research in this area has shown that anthraquinone-based HTMs can contribute to achieving high lab efficiencies in these devices. pmarketresearch.com
| Application Area | Role of this compound | Key Research Finding/Advancement | Reference |
|---|---|---|---|
| Organic Semiconductors | Precursor for synthesis | Valued for its electrochemical stability, forming the basis for complex charge-transporting molecules. | pmarketresearch.comsolubilityofthings.com |
| OLED Displays | Intermediate for flexible screen components | Derivatives are used in patented production methods for the expanding flexible OLED market. | pmarketresearch.com |
| Electron Transport Layers (ETLs) | Building block for ETL materials | Its inherent stability is crucial for creating efficient ETLs in OLEDs. | pmarketresearch.com |
| Hole-Transport Materials (HTMs) | Precursor for HTM derivatives | Derivatives are used in perovskite solar cells, contributing to lab efficiencies exceeding 23%. | pmarketresearch.com |
Pigment and Dye Chemistry
The primary and most dominant application of this compound is within the dye and pigment manufacturing sector, which consumes a significant portion of its global production. pmarketresearch.com
Intermediate in the Synthesis of Vat and Disperse Dyes
This compound is a key intermediate in the production of various dyestuffs, particularly vat and disperse dyes. mpbio.comatul.co.in These dyes are used extensively for coloring synthetic fibers like polyester (B1180765) and nylon, offering superior colorfastness required in demanding applications such as automotive textiles and sportswear. pmarketresearch.com The synthesis of these dyes involves complex, multi-step processes where this compound serves as a critical starting material. pmarketresearch.comfibre2fashion.com For example, it can be used in condensation reactions with compounds like thiophenol to produce specific yellow anthraquinone dyes. google.com It is also a listed intermediate in the production of other complex dyes, such as 4,5-dinitro-1,8-dihydroxyanthraquinone. google.com
| Dye Class | Role of this compound | Target Material | Reference |
|---|---|---|---|
| Vat Dyes | Critical Intermediate | Polyester and Nylon Fibers | pmarketresearch.commpbio.comatul.co.in |
| Disperse Dyes | Critical Intermediate | Polyester Fabrics | pmarketresearch.commpbio.comatul.co.in |
| Solvent Dyes | Intermediate Application | Various | pragna-group.com |
| Anthraquinone Yellow Dyes | Starting Material | Engineering Plastics (e.g., Polystyrene, Polycarbonate) | google.com |
Development of Recyclable Dyes for Sustainable Textile Applications
In response to growing environmental sustainability standards, there is an increasing focus on developing more eco-friendly dyeing processes. pmarketresearch.com The EU's Circular Economy Action Plan, for instance, has spurred innovation in dye chemistry. pmarketresearch.com This has paradoxically increased the reliance on advanced intermediates like this compound for the specific purpose of developing recyclable dyes, aiming to offset the environmental impact of conventional textile applications. pmarketresearch.com The development of such dyes is part of a broader effort to reduce water consumption and chemical waste in the textile industry by enabling the reuse of dye effluents. researchgate.net
Coordination Chemistry and Luminescent Materials
The rigid and planar structure of the anthraquinone core, combined with the reactive sites at the 1 and 8 positions, makes this compound a valuable precursor in the field of coordination chemistry and the development of advanced luminescent materials. Its derivatives can act as sophisticated ligands that, when coordinated with metal ions, particularly lanthanides, give rise to complexes with unique photophysical properties. These properties are harnessed for applications in areas such as bio-imaging, telecommunications, and sensing.
Synthesis of Chromophoric Ligands for Lanthanide Complexes
This compound serves as a versatile starting material for the synthesis of chromophoric ligands designed to bind with lanthanide ions. nih.govrsc.org The primary strategy involves the nucleophilic substitution of the chlorine atoms at the 1 and 8 positions with chelating groups that can coordinate to the metal ion. This modular approach allows for the fine-tuning of the ligand's electronic properties and coordination geometry.
A common synthetic route involves the reaction of this compound with amines, such as those containing dipicolylamine (DPA) units. nih.govrsc.org This results in multidentate ligands where the anthraquinone core acts as a light-harvesting antenna, and the DPA moieties provide a stable coordination environment for the lanthanide ion. For instance, new chromophoric anthraquinone-based multidentate ligands have been synthesized in a stepwise manner from this compound, where each ligand comprises two dipicolyl amine units. nih.govresearchgate.net These ligands readily react with trivalent lanthanide ions to form monometallic complexes. nih.govrsc.org
The synthesis can be adapted to introduce different functionalities. For example, alkylating this compound with ethylenediamine, 1,3-diaminopropane, or 1,3-diaminopropan-2-ol in refluxing DMSO has been employed to create different ligand frameworks. cardiff.ac.uk The progress of these reactions can often be monitored by a distinct color change, from yellow (monosubstitution) to purple (disubstitution), indicating the formation of the desired product. cardiff.ac.uk The resulting ligands, featuring an intramolecular charge transfer (ICT) character, are adept at sensitizing lanthanide emission.
The structural versatility of this compound also allows for its use in creating ligands for other metal complexes, including those with Ag(I), where the intra-annular carbonyl group can form a coordinate-covalent bond. researchgate.net Furthermore, it has been a precursor in the synthesis of 1,8-diiodoanthracene (B1337777), which can be further functionalized to create complex organic molecules. researchgate.net
Table 1: Examples of Ligands Synthesized from this compound
| Precursor | Reagents | Resulting Ligand Type | Reference |
|---|---|---|---|
| This compound | Dipicolylamine-containing amines | Multidentate ligands with DPA units | nih.govrsc.org |
| This compound | Ethylenediamine, 1,3-diaminopropane, 1,3-diaminopropan-2-ol | Diamino-substituted anthraquinone ligands | cardiff.ac.uk |
| This compound | 2-(methylthio)ethanol (B31312) | 1,8-bis(2-methylthioethoxy)anthraquinone | researchgate.net |
Near-Infrared Emission Sensitization in Lanthanide Systems
A key application of ligands derived from this compound is in the sensitization of near-infrared (NIR) emission from lanthanide ions such as Neodymium(III), Ytterbium(III), and Erbium(III). nih.govrsc.org Lanthanide ions themselves have very low absorption cross-sections due to the forbidden nature of their f-f transitions. frontiersin.org To overcome this, an organic ligand, or "antenna," with a strong absorption in the UV-visible region is used. This antenna absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength in the NIR region. academie-sciences.fr
Ligands derived from this compound are particularly effective as antennas due to a strong intramolecular charge transfer (ICT) transition. nih.govrsc.org This transition, localized on the substituted anthraquinone unit, results in significant light absorption in the visible part of the spectrum, typically between 535-550 nm, with high molar extinction coefficients (ε ~ 10⁴ M⁻¹ cm⁻¹). nih.govrsc.orgresearchgate.net Following excitation of this ICT band, the energy is transferred to the coordinated lanthanide ion, leading to sensitized NIR emission. nih.govrsc.org
For example, complexes of Nd(III), Yb(III), and Er(III) with ligands derived from 1,8-diaminoanthraquinone (B86578) show characteristic NIR emission for each ion upon excitation of the ICT band at 535 nm. nih.govresearchgate.net These complexes also exhibit a fluorescence band at around 675 nm, which is attributed to the ICT emitting state. nih.govrsc.org The ability to sensitize NIR emission opens up possibilities for applications in biological imaging, as NIR light can penetrate deeper into biological tissues with minimal autofluorescence. frontiersin.orgnih.gov
Table 2: Photophysical Data of Lanthanide Complexes with this compound-Derived Ligands
| Lanthanide Ion | Ligand Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Feature | Reference |
|---|---|---|---|---|---|
| Nd(III), Yb(III), Er(III) | 1,8-Diaminoanthraquinone-based with dipicolyl amine units | 535 | Characteristic NIR emission for each ion | Sensitized NIR emission via ICT | nih.govrsc.orgresearchgate.net |
| - | 1,8-Diaminoanthraquinone-based with dipicolyl amine units | ~535-550 | ~675 | Fluorescence from ICT emitting state | nih.govrsc.org |
Biomedical and Biological Research Applications of 1,8 Dichloroanthraquinone Derivatives
Investigation of Antitumor and Anticancer Activities
The structural framework of anthraquinone (B42736) and its derivatives has long been a source of interest in the development of anticancer agents. The planar tricyclic ring system is a key feature that allows these molecules to serve as scaffolds for creating potent therapeutic compounds. nih.gov
1,8-Dichloroanthraquinone serves as a crucial starting material in the synthesis of more complex molecules with enhanced antiproliferative activities. google.comchemicalbook.com Its chemical structure allows for targeted modifications to develop novel antitumor drugs. researchgate.net Researchers have successfully synthesized a variety of derivatives from this compound, including 1,8-dichloro-anthracene analogues and various disubstituted aminoanthraquinones, which have demonstrated cytotoxic activity against several cancer cell lines in preclinical evaluations. google.comnih.gov
One synthetic route involves the reduction of this compound to form 1,8-dichloro-9(10H)-anthracenone. google.com This intermediate can then be reacted with various acyl chlorides to produce a range of 9-ester functionality-bearing anthracene (B1667546) compounds. google.com This process, which modifies the characteristic quinone structure, has yielded derivatives with significant antiproliferative properties. google.com Similarly, 1,8-diaminoanthraquinone (B86578) derivatives synthesized from this compound have shown promising cytotoxicity in rat glioma C6 cells and human hepatoma G2 cells. researchgate.netnih.gov These studies underscore the role of this compound as a versatile precursor for generating new potential anticancer agents.
A series of novel amide anthraquinone derivatives were synthesized and evaluated for their antitumor activities against eight different human cancer cell lines. Among these, the compound designated as 1-nitro-2-acyl anthraquinone-leucine (8a) demonstrated the most significant inhibition of HCT116 colon cancer cell activity, with a half-maximal inhibitory concentration (IC50) of 17.80 μg/mL. nih.gov The synthesized compounds generally showed potent anti-proliferative effects on cancer cells while having minimal impact on normal human liver and colorectal cells. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Anthraquinone Derivatives
Data sourced from multiple studies investigating the anticancer effects of various anthraquinone derivatives. nih.govnih.gov
Derivatives of 1,8-dihydroxyanthraquinone, a closely related class of compounds, exhibit a range of mechanisms to inhibit the growth of cancer cells. nih.gov A primary mechanism for many anthraquinone-based compounds is their ability to intercalate into DNA. nih.govnih.gov The planar structure of the anthraquinone core allows it to insert between the base pairs of the DNA double helix, which can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells. nih.govnih.gov
Furthermore, these derivatives are known to induce apoptosis (programmed cell death) and necrosis in cancerous cells. nih.gov The induction of apoptosis can be triggered through various signaling pathways. For example, some anthraquinone derivatives activate the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis. nih.gov They can also influence other critical signaling pathways involved in cancer cell survival and proliferation, such as the MAPK and PI3K/Akt pathways. nih.govnih.govmdpi.com
Exploration of Antimicrobial and Antifungal Properties
Anthraquinone derivatives are recognized for a broad spectrum of biological activities, including antimicrobial and antifungal properties. mdpi.comresearchgate.net These natural and synthetic compounds have been investigated for their potential to combat various pathogens. researchgate.net
While many anthraquinone derivatives show antibacterial activity, research has indicated that this compound itself lacks efficacy against certain Gram-positive bacteria. nih.gov In a study investigating potential inhibitors for bacterial enzymes, this compound was tested against Staphylococcus aureus and Enterococcus faecalis. The results showed that the compound did not produce any observable inhibition of bacterial growth. nih.gov This finding is in contrast to other derivatives, such as 1,8-dihydroxy-4,5-dinitroanthraquinone, which demonstrated a bacteriostatic effect on the same bacterial strains, highlighting that specific substitutions on the anthraquinone ring are crucial for antibacterial activity. nih.gov The lack of activity for this compound suggests that the chloro substitutions at the 1 and 8 positions are not conducive to inhibiting these particular bacterial species. nih.gov In contrast, 1,8-dihydroxyanthraquinone has been shown to possess strong antibacterial activity against Staphylococcus aureus, with its mode of action involving interaction with the cell wall and membrane, leading to increased permeability and cell destruction. nih.gov
Studies on Biological Interaction Mechanisms
The biological activity of anthraquinone derivatives is often linked to their ability to interfere with fundamental cellular functions and to modulate the cellular redox environment.
A key mechanism through which anthraquinone derivatives exert their biological effects, particularly in cancer cells, is the generation of reactive oxygen species (ROS). nih.govmdpi.com Quinone structures are known to be effective ROS inducers. mdpi.com The production of ROS within cells can lead to oxidative stress, a condition that damages vital biomolecules such as DNA, lipids, and proteins, ultimately triggering cell death. researchgate.netresearchgate.net
Studies have shown that treatment of cancer cells with certain anthraquinone derivatives leads to a dose-dependent increase in intracellular ROS levels. nih.gov This elevation in ROS can act as an upstream signaling event, activating stress-response pathways like the JNK signaling cascade, which contributes to the induction of apoptosis. nih.gov Therefore, the ability of these compounds to disrupt the normal redox balance within cells is a significant contributor to their cytotoxic and anticancer properties. nih.govmdpi.com
Interaction with Biological Macromolecules as Oxidizing Agents
Anthraquinone derivatives, including this compound, are known for their redox activity, which underpins their interaction with biological macromolecules. These compounds can participate in redox cycling, a process where they are enzymatically reduced to a semiquinone radical. This radical can then be oxidized back to the parent quinone by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•⁻). This continuous cycle can lead to a state of oxidative stress within cells. nih.gov
The generation of superoxide occurs when aqueous solutions of several anthraquinones are illuminated with broad-spectrum light in the presence of a suitable reducing agent and dissolved oxygen. nih.gov This photomediated redox cycling suggests that the toxicity of some anthraquinones in biological systems could be linked to their ability to produce ROS. nih.gov The excessive production of ROS can cause damage to vital macromolecules, including lipids, proteins, and nucleic acids, disrupting normal cellular function. nih.govrsc.org The redox activity of anthraquinones and their capacity to bind to specific proteins are key mechanisms that may enhance the activity of antioxidant enzymes as a response to this induced stress. nih.gov
While the general mechanism involves redox cycling, the specific interactions can be complex. For instance, ferrocene-appended anthraquinones have been designed to harness the redox-active center to generate cytotoxic ROS. rsc.org Cyclic voltammetry has shown that such compounds can be oxidized by biological hydrogen peroxide, leading to the formation of reactive species that generate hydroxyl radicals. rsc.org This highlights the potential for the anthraquinone scaffold to be modified to create targeted oxidizing agents for therapeutic applications.
Inhibition of Specific Metabolic Pathways (e.g., Sulfate (B86663) Respiration by Anthraquinone Derivatives)
Derivatives of 9,10-anthracenedione have been identified as potent inhibitors of respiratory sulfate reduction in both pure and crude cultures of sulfate-reducing bacteria (SRB). nih.govnih.govasm.orgresearchgate.net This inhibitory action is particularly significant for controlling sulfide (B99878) generation in various industrial and environmental settings. nih.govresearchgate.net
The underlying mechanism of this inhibition is the uncoupling of ATP synthesis from electron transfer reactions. nih.govnih.govasm.orgresearchgate.net Anthraquinones are proposed to act as uncouplers due to their redox-active nature, which allows them to interfere with the electron flow in the bacterial membrane. asm.orgonepetro.org This disruption prevents the generation of ATP, which is uniquely required for the activation of sulfate in the first step of sulfate respiration. asm.orgonepetro.org With the depletion of ATP, sulfate reduction comes to a halt. onepetro.org Research has shown a positive correlation between the inhibitory effect of anthraquinones on sulfate respiration and their reactivity with cytochrome c₃, a key protein in the electron transport chain of SRB. onepetro.org
Studies on 1,8-dihydroxyanthraquinone, a related compound, demonstrated that it specifically inhibits hydrogen-dependent sulfate respiration, while respiration using sulfite (B76179) or thiosulfate (B1220275) is not affected. nih.govasm.orgresearchgate.net The addition of pyruvate (B1213749) was found to stimulate sulfate-dependent hydrogen oxidation in the presence of the anthraquinone, supporting the hypothesis that the inhibition is due to a decrease in respiratory ATP synthesis that can be compensated by substrate-level phosphorylation. nih.govresearchgate.net
Structure-activity relationship studies have provided insights into the effectiveness of different anthraquinone derivatives. Key findings include:
Substitution: An increasing degree of substitution on the anthraquinone nucleus generally leads to increased 50% inhibition (I₅₀) values, meaning lower inhibitory activity. nih.govresearchgate.net
Halogenation: Singly substituted halogen derivatives, such as 1-chloroanthraquinone, have been found to be among the most effective inhibitors. researchgate.net
Charged Groups: The addition of charged substituents, like carboxy or sulfonic groups, tends to decrease the inhibitory activity. nih.govresearchgate.net
The specificity of this inhibition is noteworthy. At concentrations effective against SRB, 1,8-dihydroxyanthraquinone showed no effect on the aerobic or anaerobic growth of E. coli or the anaerobic growth of Thiobacillus denitrificans, indicating a targeted action against the sulfate respiration pathway. asm.org
| Compound | Key Observation | Proposed Mechanism | Reference |
|---|---|---|---|
| 1,8-Dihydroxyanthraquinone | Completely abolished sulfate-dependent hydrogen uptake in D. gigas. | Uncoupling of ATP synthesis from electron transfer. | nih.govasm.org |
| 1-Chloroanthraquinone | Demonstrated effective inhibition of growth of D. gigas. | Inhibition of sulfate respiration. | researchgate.net |
| General Anthraquinone Derivatives | Inhibit respiratory sulfate reduction in pure and crude SRB cultures. | Uncoupling of electron transfer from ATP synthesis due to redox-active nature. | nih.govasm.org |
| Anthraquinone Sulfonic Acid Derivatives | Did not inhibit sulfate reduction. | The charged sulfonic group decreases inhibitory activity. | asm.org |
Estrogenic Activity and Endocrine Disruption Research
The potential for environmental chemicals to interfere with the endocrine system is a significant area of public health research. nih.govfrontiersin.org Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action, including synthesis, secretion, transport, and metabolism. nih.govfrontiersin.org Anthraquinone derivatives have been investigated for such activities, particularly for their potential to exert estrogenic effects by interacting with estrogen receptors (ERs). researchgate.netnih.gov
Understanding the interactions between ligands like anthraquinones and hormone receptors is crucial for assessing their potential as EDCs. researchgate.netnih.gov The estrogenic activity of a compound is often mediated through its binding to estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ), which can trigger a cascade of cellular events normally initiated by endogenous estrogens like 17β-estradiol. nih.govnih.gov Research has focused on both in vitro bioassays and in silico computational models to predict and characterize the estrogenic potential of this class of compounds. researchgate.netnih.gov
In Vitro and In Silico Studies of Ligand-Receptor Interactions
To elucidate the estrogenic potential of anthraquinone derivatives, researchers have employed a combination of computational (in silico) and laboratory-based (in vitro) methods. researchgate.netnih.gov
In Silico Studies: Molecular docking and quantitative structure-activity relationship (QSAR) models are powerful in silico tools for this purpose. researchgate.netnih.govnih.govmdpi.com Molecular docking simulates the binding of a ligand molecule to the active site of a receptor, such as ERα, predicting the binding affinity and orientation. nih.govrjptonline.org Studies on various anthraquinone derivatives have shown that hydrogen bonding, hydrophobic interactions, and π-π interactions are the dominant forces governing their binding to the ERα ligand-binding pocket. researchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com For estrogenic activity in anthraquinones, significant parameters in QSAR models have included the binding energy to the receptor, molecular polarizability, and the distribution of electrical charges on the molecular surface. researchgate.netnih.gov These models have demonstrated good predictive ability for the estrogenicity of this class of compounds. researchgate.netnih.gov
In Vitro Studies: Recombinant yeast-based assays are a common in vitro method to screen for estrogenic activity. researchgate.netnih.gov In these assays, yeast cells are genetically modified to contain the human estrogen receptor and a reporter gene (e.g., for β-galactosidase) that is expressed upon activation of the receptor. The level of reporter gene expression serves as a measure of the compound's estrogenic potency. A study evaluating 20 different anthraquinone derivatives using this method found that their estrogenic activities varied, with the presence and position of hydroxyl groups significantly influencing binding affinity. researchgate.net For example, some hydroxylated anthraquinones were found to be potent activators in the assay. researchgate.net While this compound was not specifically included in the tested set of that study, the results provide a mechanistic framework for predicting the potential activity of other derivatives based on their structural features.
| Methodology | Description | Key Findings for Anthraquinone Class | Reference |
|---|---|---|---|
| Molecular Docking (In Silico) | Simulates the interaction between a ligand (anthraquinone) and a receptor (ERα) to predict binding affinity and mode. | Binding is dominated by hydrogen bonding, hydrophobic, and π-π interactions. | researchgate.netnih.gov |
| QSAR Models (In Silico) | Develops mathematical models to predict biological activity based on chemical structure. | Estrogenicity is correlated with parameters like binding energy, polarizability, and surface charge distribution. | researchgate.netnih.gov |
| Recombinant Yeast Assay (In Vitro) | Uses genetically modified yeast to measure the activation of the human estrogen receptor by a test compound. | Demonstrated that various anthraquinone derivatives possess estrogenic activity, influenced by their substitution patterns. | researchgate.net |
Computational and Theoretical Studies on 1,8 Dichloroanthraquinone
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and energies of chemical compounds.
DFT calculations are used to determine the most stable three-dimensional conformation of a molecule, known as structural optimization. This process minimizes the energy of the molecule by adjusting its bond lengths and angles. For 1,8-dichloroanthraquinone, a typical DFT calculation using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield the optimized geometric parameters. semanticscholar.orgnih.gov The resulting structure would show the planar anthraquinone (B42736) core with the two chlorine atoms symmetrically substituted on the outer rings.
From the optimized geometry, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a larger gap generally signifies higher stability and lower chemical reactivity. semanticscholar.orgirjweb.comnih.gov For chlorinated aromatic compounds, the number and position of chlorine atoms can significantly influence these energy levels. nih.gov
| Property | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides foundational data on bond lengths (e.g., C-C, C=O, C-Cl) and angles. nih.gov |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. nih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Correlates with chemical reactivity, kinetic stability, and polarizability. nih.gov |
DFT is a reliable method for predicting the relative energies and, consequently, the thermodynamic stabilities of isomers. nih.govresearchgate.net To determine the relative stability of this compound compared to other dichloroanthraquinone isomers (e.g., 1,5-, 2,3-, 2,6-), the total electronic energy of each isomer is calculated after structural optimization using the same level of theory. The isomer with the lowest total energy is predicted to be the most stable.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. cdn-website.comscm.commdpi.com It is a standard method for predicting UV-visible absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths (intensities). rsc.orgrsc.org
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax). The electronic transitions in anthraquinone derivatives are typically of π → π* and n → π* character. The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system, while n → π* transitions involve an electron from a non-bonding orbital (like the lone pairs on the carbonyl oxygens) moving to an antibonding π* orbital.
The presence of chlorine substituents, which have lone pairs of electrons (n-orbitals) and are electron-withdrawing, can influence the electronic transitions. This can lead to Intramolecular Charge Transfer (ICT), where electronic excitation causes a shift of electron density from one part of the molecule (the electron donor) to another (the electron acceptor). In this compound, ICT could potentially occur from the chlorine-substituted benzene rings to the electron-accepting quinone core. Analysis of the molecular orbitals involved in the electronic transitions can confirm the presence and nature of any ICT character. cdn-website.com
Molecular Docking Simulations for Biological Activity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and interaction patterns of potential drug candidates with biological targets. rjptonline.org
To investigate the potential endocrine-disrupting activity of this compound, molecular docking simulations can be performed using the crystal structure of a relevant target, such as the human Estrogen Receptor alpha (ERα). rjptonline.orgfrontiersin.org The simulation places the this compound molecule into the ligand-binding pocket of the receptor and calculates a binding energy score, typically in kcal/mol. A more negative score indicates a more favorable binding interaction. nih.gov
Studies on the parent compound, 9,10-anthraquinone, and other derivatives have been conducted to assess their binding to ERα. For comparison, the binding energies of the natural ligand (estradiol) and known modulators (tamoxifen) are often used as benchmarks. rjptonline.orgrjptonline.org Docking studies of 9,10-anthraquinone with ERα have reported binding energies in the range of -8.7 kcal/mol. rjptonline.org The analysis also identifies key amino acid residues in the binding pocket that interact with the ligand through forces like hydrogen bonds and hydrophobic interactions. For this compound, the chlorine atoms would likely alter the binding mode and affinity compared to the unsubstituted parent compound, potentially forming halogen bonds or different hydrophobic contacts within the receptor pocket.
| Compound | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Estradiol (Natural Ligand) | -10.1 to -10.3 | rjptonline.orgfrontiersin.org |
| Tamoxifen (Drug) | -9.6 | rjptonline.org |
| Raloxifene (Drug) | -9.8 | rjptonline.org |
| 9,10-Anthraquinone (Parent Compound) | -8.7 | rjptonline.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors (numerical representations of chemical structure) and an experimentally measured activity.
For a compound like this compound, a QSAR model could be developed to predict its potential toxicity or receptor-binding affinity. The first step involves calculating a wide range of molecular descriptors. These can include constitutional, topological, geometric, and quantum-chemical parameters. DFT-derived descriptors, such as HOMO/LUMO energies, dipole moment, and molecular polarizability, are often powerful predictors. researchgate.net Similarly, the binding energy calculated from molecular docking can be used as a descriptor in a QSAR model. researchgate.net
In a study on the estrogenic activity of 20 different anthraquinone derivatives, a QSAR model was successfully developed. researchgate.net The significant descriptors in that model included the binding energy with ERα, average molecular polarizability, and parameters related to the molecular surface potential and charge distribution. researchgate.net Although this compound was not explicitly part of that training set, the study demonstrates that these types of descriptors are effective for predicting the activity of anthraquinone compounds. A robust QSAR model, once validated, could be used to predict the estrogenic potential of this compound based solely on its calculated descriptors, providing a rapid in silico screening tool. researchgate.netfrontiersin.orgresearchgate.net
Spectroscopic Property Predictions and Interpretations (e.g., UV-Vis, Luminescence)
Theoretical methods are essential for predicting and interpreting the spectroscopic properties of molecules like this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate electronic absorption spectra (UV-Vis) and gain insights into electronic transitions. uclouvain.benih.govresearchgate.netmdpi.com These computational approaches can accurately predict the maximum absorption wavelengths (λmax) and help assign the corresponding electronic transitions. nih.govresearchgate.net
The UV-Vis spectrum of the parent anthraquinone molecule is characterized by several absorption bands arising from π → π* and n → π* electronic transitions. nih.gov The π → π* transitions are typically more intense and occur at shorter wavelengths, while the weaker n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen atoms, appear at longer wavelengths. nih.gov The nature and position of substituents on the anthraquinone core significantly influence the absorption spectrum. The chlorine atoms in this compound act as auxochromes, which can cause a bathochromic (red) shift in the absorption bands due to their electronic effects on the chromophore.
Computational studies on substituted anthraquinones have demonstrated that hybrid DFT functionals, such as B3LYP and PBE0, often provide reliable predictions of λmax, especially when solvent effects are included in the model. nih.govresearchgate.net The calculations reveal how substituents alter the energies of the molecular orbitals (HOMO and LUMO), thereby changing the energy required for electronic excitation and shifting the absorption bands. nih.gov For many anthraquinone dyes, the main visible absorption band originates from the HOMO → LUMO transition, which often involves an intramolecular charge transfer from the substituted rings to the central quinone core. nih.gov
Beyond UV-Vis absorption, some anthraquinone derivatives exhibit photoluminescence. nasa.gov While the parent anthraquinone is weakly luminescent, substitution can significantly enhance emission properties. nasa.gov Theoretical calculations can also be applied to study excited state properties and predict luminescence, including fluorescence and phosphorescence. usd.edumdpi.com These studies involve calculating the energies of the lowest singlet (S1) and triplet (T1) excited states. The prediction of phosphorescence energies, for example, can be approached using methods like TD-DFT and Unrestricted DFT (UDFT), with the choice of functional being critical for accuracy. mdpi.com
The table below summarizes key aspects of theoretical predictions for the spectroscopic properties of substituted anthraquinones.
| Spectroscopic Property | Computational Method | Key Predictions & Interpretations |
| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Prediction of maximum absorption wavelengths (λmax) and oscillator strengths. researchgate.net |
| Identification of electronic transitions (e.g., HOMO→LUMO, π→π, n→π). nih.gov | ||
| Assessment of substituent and solvent effects on the spectrum. nih.gov | ||
| Luminescence (Fluorescence/Phosphorescence) | TD-DFT, UDFT | Calculation of singlet (S1) and triplet (T1) excited state energies. mdpi.com |
| Prediction of emission wavelengths. | ||
| Elucidation of mechanisms like intersystem crossing. mdpi.com |
This table is interactive. Users can filter by property or method.
Environmental Fate and Ecotoxicological Considerations of 1,8 Dichloroanthraquinone
Ecological Impact Assessments and Toxicity to Aquatic Organisms
Assessing the ecological impact of 1,8-dichloroanthraquinone involves evaluating its toxicity to various organisms in the ecosystem, particularly in aquatic environments where it may be discharged.
Table 1: Acute Toxicity of this compound to Daphnia magna under Different Light Conditions
| Light Condition | Acute Toxicity (EC50) | Fold Increase in Toxicity (compared to dark) |
| Dark | No observable toxicity | - |
| Visible Light | Acutely toxic | >1 |
| Visible + UV-A Light | >5-fold increase in toxicity | >5 |
Data sourced from a study on the photoinduced acute toxicity of anthraquinone (B42736) derivatives helsinki.fi.
Regulatory Frameworks and Compliance in Chemical Production
The production and use of chemicals like this compound are subject to stringent regulatory frameworks in many parts of the world to protect human health and the environment.
In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a key piece of legislation that governs the chemical industry sigmaaldrich.compearlchem.co.uk. This compound is a registered substance under REACH, which means that its manufacturers or importers have submitted a dossier of information about its properties and uses to the European Chemicals Agency (ECHA) nih.gov.
The REACH regulation can have a significant impact on the research and development (R&D) of chemical substances. The requirement for comprehensive data on the hazards and risks of a substance can incentivize companies to invest in toxicological and ecotoxicological testing sustainalytics.com. This can lead to a better understanding of a chemical's environmental profile. Furthermore, by restricting the use of certain hazardous substances, REACH encourages innovation and the development of safer alternatives sustainalytics.com. For specialty chemicals, compliance with REACH is crucial for market access in the EU and can drive R&D towards greener chemistry principles shamrocktechnologies.com. However, the extensive data requirements and costs associated with REACH registration can also be a challenge, particularly for small and medium-sized enterprises (SMEs), and may influence R&D priorities within the chemical industry globalspec.com.
Sustainable Production Practices and Waste Management Strategies
The environmental footprint of chemical production can be minimized through the adoption of sustainable practices and effective waste management.
Cleaner production in the chemical industry focuses on minimizing waste and emissions at the source rather than treating them after they have been generated. For the synthesis of anthraquinone dyes, this can involve optimizing reaction conditions to improve yield and reduce the formation of by-products guinnesspress.org. The use of environmentally friendly solvents and catalysts is another key aspect of green chemistry that can be applied to the production of this compound researchgate.netgoogle.com. For halogenated aromatic compounds, alternative synthesis routes that avoid the use of harsh chlorinating agents and minimize the generation of chlorinated waste are being explored. For example, oxidative chlorination in aqueous media presents a more environmentally benign approach compared to traditional methods that use organic solvents jalsnet.com.
Waste management in dye manufacturing is critical to prevent environmental pollution. The primary waste streams include wastewater containing residual dyes, intermediates, and by-products, as well as solid residues p2infohouse.org. Effective wastewater treatment technologies are essential. These can include physical methods like adsorption, chemical methods like advanced oxidation processes, and biological treatments environmentenergyleader.com. Minimizing waste in the dyehouse can be achieved through process optimization, such as reducing the liquor ratio in dyeing processes, which in turn reduces the consumption of water, energy, and chemicals, leading to lower effluent treatment costs p2infohouse.org. The implementation of waste minimization programs that take a holistic approach to a company's entire operation can lead to both environmental benefits and cost savings p2infohouse.org.
Circular Economy Principles in Anthraquinone Derivative Manufacturing
The manufacturing of anthraquinone derivatives, a vital class of compounds used as intermediates for dyes and pigments, is increasingly being viewed through the lens of a circular economy. mdpi.comdovepress.com This approach aims to minimize waste and pollution by designing processes that allow for the recovery and reuse of materials, thereby reducing reliance on virgin resources and mitigating environmental impact.
Waste Valorization
Waste valorization involves converting waste materials or byproducts into more useful, higher-value products. In the context of dye manufacturing, this is a critical principle for sustainability.
From Dye Waste to Valuable Chemicals : Enzymatic processes offer a sustainable method for the valorization of dye-containing wastewater. For instance, azoreductase enzymes can break down azo dyes, which constitute a majority of dyes in industrial effluents, into aromatic amines. nih.gov These recovered aromatic amines are valuable building blocks for the agrochemical, fine chemical, and pharmaceutical industries nih.gov.
From Biomass to Dyes and Chemicals : Green chemistry approaches are being developed to use biodegradable biomass and food industry waste as a source for natural dyes. The peels from red beetroot, for example, can be a sustainable source of betalains (B12646263) for dyeing wool materials using processes with low water and energy consumption. mdpi.com Similarly, agricultural byproducts can be converted into useful carbon sources, such as fluorescent carbon dots, aligning with the principles of a circular economy mdpi.com.
Recycling Dyes from Textiles : A significant challenge in textile recycling is the presence of dyes in the fabrics imperial.ac.uk. Innovative technologies are being developed to recover dyes from textile waste. One such method uses a green solvent to separate the dye from polyester (B1180765) fabric, allowing the decolored fabric to be recycled and the dye-rich solvent to be reused as a dye bath for new garments imperial.ac.uk. This creates a closed-loop system for both the fabric and the dye.
Solvent Recovery
The chemical and pharmaceutical industries rely heavily on solvents for synthesis, extraction, and purification processes. solventwasher.combaronblakeslee.netgwsionline.com Solvent recovery is a cornerstone of circular manufacturing, offering significant cost savings and environmental benefits. venwiz.com
Core Technologies : The most common method for solvent recovery is distillation, which separates solvents from contaminants based on differences in their boiling points baronblakeslee.netvenwiz.commaratek.com. Other technologies include adsorption and membrane separation solventwasher.com. By implementing these systems, manufacturers can recover and reuse a significant portion of their solvents, with some companies reducing new solvent purchases by as much as 95% maratek.com.
Benefits of Recovery : Implementing solvent recovery systems reduces the amount of hazardous waste generated, contributing to a cleaner environment and helping companies comply with stringent environmental regulations baronblakeslee.netgwsionline.com. It also enhances workplace safety by minimizing employee exposure to potentially hazardous chemicals baronblakeslee.net. The recovered solvents can often be purified to a quality that is indistinguishable from virgin products, ensuring they can be reused in production without compromising quality venwiz.commaratek.com.
Use of Renewable Feedstocks
The traditional synthesis of anthraquinones relies on petrochemical feedstocks researchgate.netresearchgate.net. A key aspect of applying circular economy principles is the shift towards renewable and bio-based raw materials.
Natural Sources : Anthraquinones are a large group of natural pigments found in various plants, fungi, bacteria, and lichens mdpi.com. For example, they can be sourced from plants such as Aloe and Rhubarb coventry.ac.uk. Research into natural sources provides a pathway to replace fossil-fuel-based production with sustainable, bio-based alternatives.
Microbial Synthesis : Biotechnology offers an environmentally friendly route for producing anthraquinone derivatives. Microbial synthesis, using engineered microorganisms like E. coli, can convert simple sugars into complex anthraquinone structures. mdpi.com This method is inexpensive and avoids the harsh conditions and hazardous chemicals often associated with traditional chemical synthesis mdpi.com.
Greener Catalysis : The development of more sustainable catalytic processes is also crucial. For instance, using reusable and environmentally benign catalysts like modified zeolites for anthraquinone synthesis can significantly reduce the environmental footprint of the manufacturing process researchgate.netresearchgate.net.
Future Research Directions and Emerging Trends for 1,8 Dichloroanthraquinone
The landscape of chemical research is continually evolving, driven by the dual needs for sustainable processes and high-performance materials. For a mature chemical intermediate like 1,8-dichloroanthraquinone, traditionally used in the synthesis of dyes and pigments, future research is branching into novel synthetic methodologies, advanced material applications, and sophisticated computational and analytical techniques. These emerging trends promise to unlock new functionalities and enhance the efficiency and environmental profile of its production and use.
Q & A
Q. What are the standard synthetic routes for 1,8-dichloroanthraquinone, and how do reaction conditions influence purity?
this compound is typically synthesized via sulfonation and chlorination of anthraquinone derivatives. A historical method involves chlorinating anthraquinone-1,8-potassium disulfonate with HCl and chlorate, yielding ~41% purity under optimized conditions . Modern protocols use Zn/NH₃ reductive systems to generate intermediates like 1,8-dichloroanthracene, followed by oxidation to the quinone form . Key factors affecting purity include temperature control (200°C for nitrobenzene-based reactions) and stoichiometric ratios of chlorinating agents to minimize byproducts like partially reduced chlorine derivatives .
Q. How is this compound utilized as a precursor in functional material synthesis?
It serves as a scaffold for synthesizing anthracene derivatives with optoelectronic applications. For example, Suzuki–Miyaura coupling reactions with aryl boronic acids yield 1,8-diarylanthracenes (52–77% yields) using Pd-PEPPSI-iPr catalysts . It is also converted to 1,8-diiodoanthracene (41% overall yield) for constructing phenylethynyl-substituted anthracenes used in organic semiconductors .
Q. What spectroscopic techniques are critical for characterizing this compound?
UV-Vis spectroscopy identifies π→π* transitions (~455 nm in chloroform), while transient absorption spectroscopy (picosecond laser photolysis) reveals triplet-state dynamics, including intramolecular charge transfer between Cl and O atoms . NMR (¹H/¹³C) and HRMS validate structural integrity, with Cl isotopic patterns aiding in distinguishing regioisomers .
Advanced Research Questions
Q. How do steric and electronic effects of chlorine substituents influence reactivity in cross-coupling reactions?
The 1,8-dichloro configuration creates steric hindrance, limiting conventional Pd(PPh₃)₄-catalyzed couplings. However, bulky Pd-PEPPSI-iPr catalysts overcome this by stabilizing transition states, enabling efficient arylations . Electron-withdrawing Cl groups also polarize the anthraquinone core, enhancing electrophilicity at C9/C10 for nucleophilic substitutions (e.g., sulfonamide derivatization in nitrobenzene at 200°C) .
Q. What contradictions exist in reported biological activities, and how can they be resolved methodologically?
While this compound is cited as having antitumor potential , antibacterial studies show no inhibition against S. aureus or E. faecalis compared to nitro/hydroxy derivatives . This discrepancy may arise from differential redox activation in cellular environments. Researchers should standardize assays by controlling redox conditions (e.g., adding NADPH for quinone reductase activity) and comparing pro-drug activation pathways .
Q. What strategies optimize catalytic efficiency in this compound-mediated degradation processes?
In dye degradation, graphene oxide (GO)/polyvinylidene fluoride (PVDF) membranes functionalized with this compound enhance electron transfer, achieving 92% azo dye removal via Fenton-like reactions. Key parameters include GO loading (≥5 wt%) and pH adjustment to 3.0 to stabilize Cl-O• radicals .
Q. How does the triplet-state dynamics of this compound affect its photochemical applications?
Picosecond laser photolysis reveals a short-lived nπ* triplet state (intramolecular Cl→O charge transfer) with a lifetime of ~200 ps in toluene. This state is quenched by triplet energy acceptors like 2,5-dimethylhexadiene, suggesting applicability in photosensitized oxidation reactions or singlet oxygen generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
